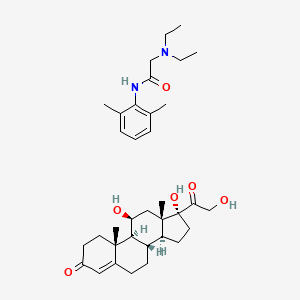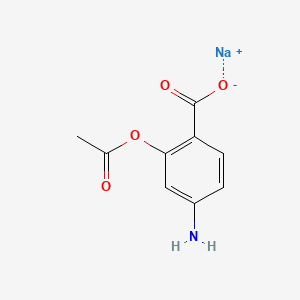
Salicylic acid, 4-amino-, acetate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-pas-natrium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of para-aminosalicylic acid, which is commonly used in the treatment of tuberculosis. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-pas-natrium typically involves the acetylation of para-aminosalicylic acid. The reaction is carried out by treating para-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Acetyl-pas-natrium involves large-scale acetylation processes. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Acetyl-pas-natrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out at elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Acetyl-pas-natrium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Acetyl-pas-natrium involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Para-aminosalicylic acid: The parent compound of Acetyl-pas-natrium, used in the treatment of tuberculosis.
Acetylsalicylic acid:
N-acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
Acetyl-pas-natrium is unique due to its specific acetylation, which enhances its stability and modifies its biological activity. Unlike its parent compound, para-aminosalicylic acid, Acetyl-pas-natrium has improved pharmacokinetic properties, making it more effective in certain therapeutic applications.
特性
CAS番号 |
102338-90-9 |
|---|---|
分子式 |
C9H8NNaO4 |
分子量 |
217.15 g/mol |
IUPAC名 |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
関連するCAS |
102338-89-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


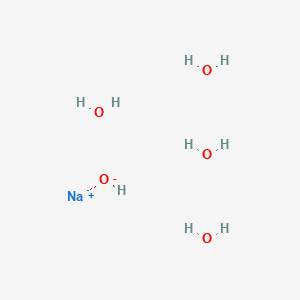
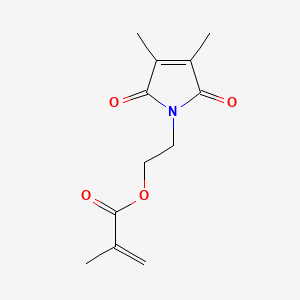


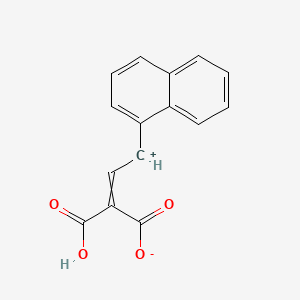

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
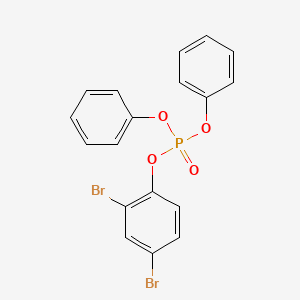
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
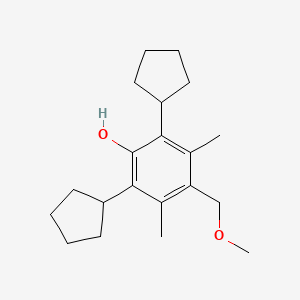
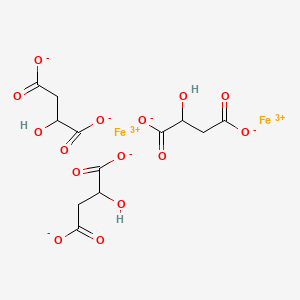
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
